molecular formula C17H14ClFN4O2S B2521232 1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034355-15-0

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2521232
CAS No.: 2034355-15-0
M. Wt: 392.83
InChI Key: XSBJROYFOAIWAT-UHFFFAOYSA-N
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Description

1-(1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H14ClFN4O2S and its molecular weight is 392.83. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

A regioselective, metal-free preparation method for 4-fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride has been developed, highlighting the potential for synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles (Thomas & Fokin, 2018). This showcases the versatility of using 1,2,3-triazole frameworks for constructing complex molecules that could be challenging to access by existing methods.

Biological Activities

The synthesis and pharmacological screening of sulfur-containing 1,2,4-triazole derivatives have been performed, with some compounds showing significant antimicrobial activity (Rao et al., 2014). These findings emphasize the potential therapeutic applications of triazole derivatives in addressing infectious diseases caused by bacteria and fungi.

In another study, the synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives was reported, with certain compounds exhibiting potent antibacterial activity and free radical scavenging ability (Sreerama et al., 2020). This suggests that these compounds could serve dual purposes in pharmaceutical applications, potentially acting as both antimicrobial agents and antioxidants.

Chemical Properties and Other Applications

Research into novel blend membranes of partially fluorinated copolymers bearing azole functions with sulfonated PEEK for PEMFC operating at low relative humidity has been conducted, illustrating the role of the azole group, including triazoles, in enhancing membrane microstructure, thermal properties, and proton conductivity (Campagne et al., 2013). This application demonstrates the utility of 1,2,3-triazole and its derivatives in materials science, particularly in the development of energy-related technologies.

Additionally, 1-sulfonyl-1,2,3-triazoles have been identified as convenient synthons for heterocyclic compounds, serving as stable precursors to various reactive intermediates that can introduce a nitrogen atom into important heterocycles in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013). This underscores the importance of these compounds in facilitating the synthesis of complex molecular architectures.

Properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c18-15-8-14(6-7-16(15)19)26(24,25)22-9-13(10-22)23-11-17(20-21-23)12-4-2-1-3-5-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJROYFOAIWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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